(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
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Overview
Description
(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid is a complex organic compound characterized by multiple conjugated double bonds and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid typically involves multi-step organic reactions. One common approach is the use of aldol condensation reactions followed by selective oxidation and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4E,8E,10E,12E)-octadeca-4,8,10,12-tetraenoic acid: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.
(4E,8E,10E,12E)-7,14-dihydroxyhexadeca-4,8,10,12-tetraenedioic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
The presence of both hydroxyl groups and conjugated double bonds in (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid makes it unique compared to other similar compounds
Properties
Molecular Formula |
C18H26O6 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4+,10-5+ |
InChI Key |
XWRIIHRGMKHPHN-XMPUPYDGSA-N |
Isomeric SMILES |
C(CC(/C=C/C=C/C=C/C(C/C=C/CCC(=O)O)O)O)CC(=O)O |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |
Origin of Product |
United States |
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